2-Chloro-4-benzyloxy-5-fluoropyrimidine 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Brand Name: Vulcanchem
CAS No.: 81560-11-4
VCID: VC8138203
InChI: InChI=1S/C11H8ClFN2O/c12-11-14-6-9(13)10(15-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2
SMILES: C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl
Molecular Formula: C11H8ClFN2O
Molecular Weight: 238.64 g/mol

2-Chloro-4-benzyloxy-5-fluoropyrimidine

CAS No.: 81560-11-4

Cat. No.: VC8138203

Molecular Formula: C11H8ClFN2O

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-benzyloxy-5-fluoropyrimidine - 81560-11-4

Specification

CAS No. 81560-11-4
Molecular Formula C11H8ClFN2O
Molecular Weight 238.64 g/mol
IUPAC Name 2-chloro-5-fluoro-4-phenylmethoxypyrimidine
Standard InChI InChI=1S/C11H8ClFN2O/c12-11-14-6-9(13)10(15-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2
Standard InChI Key PUDYTJUESWMUAJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl
Canonical SMILES C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Substitutions at positions 2 (chlorine), 4 (benzyloxy), and 5 (fluorine) introduce steric and electronic effects that influence reactivity. The benzyloxy group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}-) enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability in drug candidates . Quantum mechanical calculations predict significant polarization at the C-Cl and C-F bonds, facilitating nucleophilic aromatic substitution (SNAr) reactions at these positions .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC11H8ClFN2O\text{C}_{11}\text{H}_{8}\text{ClFN}_{2}\text{O}
Molecular Weight238.65 g/mol
Boiling PointNot reported
DensityNot reported
AppearanceSolid (assumed)

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves sequential functionalization of pyrimidine precursors. A plausible pathway begins with 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1), where the chlorine at position 4 is displaced by a benzyloxy group via SNAr :

2,4-Dichloro-5-fluoropyrimidine+Benzyl alcoholBase2-Chloro-4-benzyloxy-5-fluoropyrimidine+HCl\text{2,4-Dichloro-5-fluoropyrimidine} + \text{Benzyl alcohol} \xrightarrow{\text{Base}} \text{2-Chloro-4-benzyloxy-5-fluoropyrimidine} + \text{HCl}

Alternatively, benzyl bromide derivatives (e.g., 2-chloro-5-fluorobenzyl bromide, CAS 81778-09-8) may serve as alkylating agents under mild basic conditions . The choice of solvent (e.g., acetonitrile) and base (e.g., NaHCO₃) optimizes yield and purity, as demonstrated in analogous syntheses of benzothiazole derivatives .

Industrial Production

Global suppliers include Shanghai Hanhong Scientific Co., Ltd. and Shanghai Haohong Pharmaceutical Co., Ltd., which list the compound in their catalogs for research and bulk manufacturing . Production scales likely employ continuous-flow reactors to enhance reaction control and throughput, though specific operational details remain proprietary.

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery

As a fluorinated pyrimidine, this compound is a candidate intermediate for antiviral and anticancer agents. Fluorine atoms improve metabolic stability and bioavailability, while the chlorine and benzyloxy groups offer sites for further derivatization . For example, replacing the chlorine with amines or thiols could yield kinase inhibitors or protease antagonists.

Organometallic Ligands

The electron-deficient pyrimidine ring coordinates transition metals such as iridium, forming complexes used in organic light-emitting diodes (OLEDs). A related compound, 2-chloro-5-fluoropyrimidine, contributes to iridium complexes with external quantum efficiencies exceeding 29.5% . By analogy, 2-chloro-4-benzyloxy-5-fluoropyrimidine may serve as a ligand precursor for luminescent materials.

Neuroprotective Agents

Although direct evidence is lacking, structurally similar benzothiazoles with benzyloxy groups exhibit potent monoamine oxidase-B (MAO-B) inhibition and neuroprotective effects in Parkinson’s disease models . Functionalization of the pyrimidine ring could mimic these activities, positioning the compound as a scaffold for central nervous system (CNS) therapeutics.

SupplierLocationAdvantageInquiry Contact
Shanghai Hanhong Scientific Co.China64021-54306202
Shanghai Haohong PharmaceuticalChina584008210725

Pricing data are undisclosed, but the compound is typically sold in gram-to-kilogram quantities with >97% purity .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s reactivity in SNAr and cross-coupling reactions.

  • Biological Screening: Test MAO-B inhibitory activity and BBB permeability in vitro.

  • Materials Optimization: Explore its utility in phosphorescent OLEDs by synthesizing iridium complexes.

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